1-(4-Bromophenyl)piperidin-2-one

Vue d'ensemble

Description

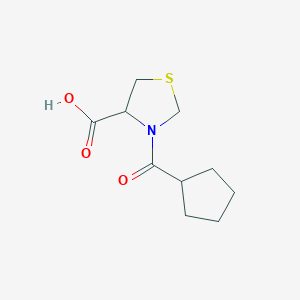

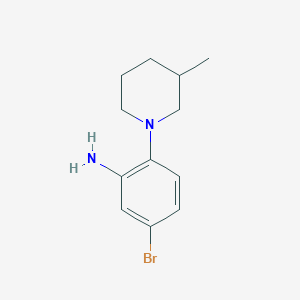

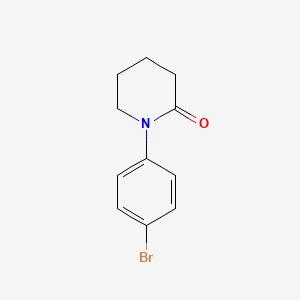

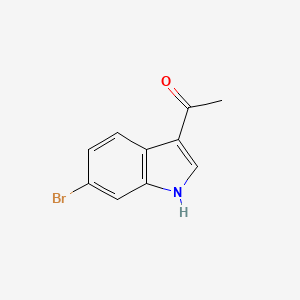

1-(4-Bromophenyl)piperidin-2-one is a chemical compound that belongs to the class of organic compounds known as piperidinones. Piperidinones are a subclass of lactams, which are cyclic amides. The compound features a piperidin-2-one ring substituted with a 4-bromophenyl group. This structure is a key intermediate in the synthesis of various pharmacologically active compounds, including neuroleptics, local anesthetics, analgesics, and antidiarrheal agents .

Synthesis Analysis

The synthesis of substituted piperidin-4-one derivatives, which are structurally related to 1-(4-Bromophenyl)piperidin-2-one, can be achieved through various methods. One approach involves the use of polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone as a precursor in a heterocyclization reaction with amines . Another method includes the oxidation of phenyl-substituted piperidinyl ethanol to the corresponding piperidin-2-one . Additionally, the synthesis of 4,4-disubstituted piperidines, which are structurally similar, can be realized starting from an appropriate 4-functionalized piperidine using alkylation of active methylene compounds .

Molecular Structure Analysis

The molecular and vibrational structure of compounds closely related to 1-(4-Bromophenyl)piperidin-2-one can be characterized using spectroscopic techniques such as FT-IR, FT-Raman, (1)H NMR, (13)C NMR, and UV spectroscopy . The optimized geometry of these compounds can be calculated using computational methods like B3LYP and M06-2X with a 6-311G(d,p) basis set. Theoretical wavenumbers can be scaled to match experimental values, and the stability of the molecule can be analyzed using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The reactivity of molecules similar to 1-(4-Bromophenyl)piperidin-2-one can be studied through their interactions in various chemical reactions. For instance, the molecular electrostatic potential (MEP) surface map plotted over the optimized geometry of the molecule can provide insights into the chemical reactivity, identifying donor and acceptor atoms and charge transfer within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromophenyl)piperidin-2-one and related compounds can be inferred from their molecular structure. The presence of the bromophenyl group can influence the compound's polarity, reactivity, and interactions with biological targets. The spectroscopic data, including NMR chemical shifts and UV absorption, can provide information about the electronic environment of the atoms within the molecule and its potential biological activity .

Applications De Recherche Scientifique

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones has been summarized .

In terms of specific applications, one derivative, Brorphine, acts as a full mu-opioid receptor agonist which would likely result in opioid-like pharmacological effects and has a potency greater than morphine . Naltrexone was shown to block morphine-like discriminative stimulus effects .

-

Pharmaceutical Industry : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

-

Drug Design : Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

-

Synthesis of Biologically Active Piperidines : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Pharmacological Applications : In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis and their pharmacological application were published .

-

Opioid Analgesics : Some piperidine derivatives are used in the creation of opioid analgesics. For instance, Brorphine, a derivative of piperidine, acts as a full mu-opioid receptor agonist . It has been shown to have a potency greater than morphine . In rats, Brorphine fully substituted for the discriminative stimulus effects of morphine with a 9-times higher potency .

-

Forensic Casework : There has been an increasing number of detections of certain piperidine derivatives in seized drug samples and forensic casework since 2019 . This suggests that these compounds are being used illicitly, which has implications for law enforcement and public health.

Safety And Hazards

“1-(4-Bromophenyl)piperidin-2-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Orientations Futures

Piperidine derivatives, including “1-(4-Bromophenyl)piperidin-2-one”, continue to be an area of interest in the field of drug design due to their presence in a wide range of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

1-(4-bromophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYSBMQFKWYEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640940 | |

| Record name | 1-(4-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)piperidin-2-one | |

CAS RN |

27471-43-8 | |

| Record name | 1-(4-Bromophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride](/img/structure/B1292086.png)

![Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1292099.png)

![4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide](/img/structure/B1292102.png)

![2-Amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B1292108.png)